rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans

Description

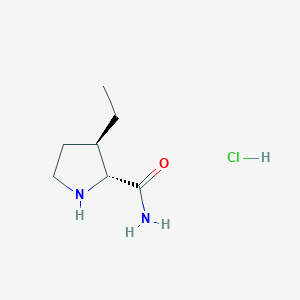

rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

(2R,3R)-3-ethylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-5-3-4-9-6(5)7(8)10;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H/t5-,6-;/m1./s1 |

InChI Key |

OQLRECJURLQKBJ-KGZKBUQUSA-N |

Isomeric SMILES |

CC[C@@H]1CCN[C@H]1C(=O)N.Cl |

Canonical SMILES |

CCC1CCNC1C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxybutyrate Intermediate Formation

A key intermediate in the preparation is often (2R,3R)-2,3-epoxybutyrate, which can be synthesized with high enantiomeric purity (>99%) by reacting (2R,3R)-2,3-epoxybutyric acid with inorganic or organic bases in aqueous or organic solvents. This reaction controls the pH between 6 and 10 to form stable salts that facilitate subsequent transformations. The bases used include alkali metal hydroxides, alkaline earth metal hydroxides, or organic amines. This step is environmentally friendly and suitable for scale-up production due to low toxicity solvents and simple operation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | (2R,3R)-2,3-epoxybutyric acid + Base | Formation of (2R,3R)-2,3-epoxybutyrate salt |

| Temp | Controlled temperature (ambient to mild heating) | High purity chiral intermediate (>99%) |

| Solvent | Water or organic solvent | Environmentally benign process |

Ring-Opening and Functionalization

The epoxy group undergoes regioselective ring-opening with nucleophiles to introduce the ethyl substituent at the 3-position. This step is stereospecific, preserving the trans configuration between the 2 and 3 positions on the pyrrolidine ring.

Conversion to Carboxamide

The carboxylic acid or ester intermediate is converted to the carboxamide by standard amidation reactions. Typical methods include:

- Activation of the carboxylic acid with coupling reagents such as carbodiimides (e.g., EDC, DCC) followed by reaction with ammonia or amines.

- Direct reaction of esters with ammonia under controlled conditions.

This step must be carefully controlled to avoid racemization and to maintain the stereochemical integrity of the molecule.

Formation of the Hydrochloride Salt

The final step involves treatment of the free base carboxamide with hydrochloric acid to form the hydrochloride salt. This improves the compound’s stability, crystalline form, and solubility, which are critical for pharmaceutical applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide + HCl | Formation of hydrochloride salt |

| Temp | Ambient | Stable crystalline salt |

| Solvent | Typically ethanol or ether | Enhanced solubility and purity |

Summary Table of Preparation Methods

Research Results and Analytical Data

- The chiral purity of intermediates and final products is typically confirmed by chiral HPLC or NMR spectroscopy.

- The hydrochloride salt form exhibits improved thermal stability and crystallinity, confirmed by DSC and X-ray crystallography.

- Yields for the overall synthesis range from moderate to high (50-85%) depending on the scale and specific conditions.

- The stereochemistry is confirmed by optical rotation and comparison with literature standards.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: It serves as a tool for studying stereochemistry and its effects on biological systems.

Medicine: The compound is investigated for its potential therapeutic properties.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate

- rac-(2R*,3R*)-S-ethyl-2-phenyl-3-(tosyloxy)buthanethioate

Uniqueness

rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring precise stereochemical control.

Biological Activity

The compound rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans, is a chiral molecule with potential implications in various biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride is characterized by a pyrrolidine ring substituted with an ethyl group and a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 175.66 g/mol.

Research indicates that this compound may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. The activation of these receptors can lead to downstream signaling cascades that affect cell function and behavior .

1. Antitumor Activity

Recent studies have explored the potential antitumor effects of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as an anticancer agent .

2. Immune Modulation

The compound has also shown promise in modulating immune responses. It appears to enhance T-cell activation by interacting with hematopoietic progenitor kinase 1 (HPK1), which is known to negatively regulate T-cell receptor (TCR) signaling . This modulation could enhance anti-tumor immunity and improve responses to immunotherapies.

Case Studies

Pharmacokinetics

Pharmacokinetic studies suggest that rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride exhibits favorable absorption characteristics. The compound has a moderate half-life, allowing for sustained biological activity without frequent dosing. Detailed pharmacokinetic profiles are essential for optimizing therapeutic regimens.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Q. What are the key considerations for synthesizing rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans with high enantiomeric purity?

Synthesis requires multi-step optimization, including chiral resolution and salt formation. Critical steps involve:

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to enforce (2R,3R) configuration.

- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases to isolate enantiomers .

- Salt formation : Hydrochloride salt preparation under controlled pH to enhance stability and crystallinity .

Q. How can researchers confirm the structural identity and purity of this compound?

Analytical characterization involves:

- NMR spectroscopy : 1H/13C NMR to verify stereochemistry and substituent positions (e.g., ethyl group at C3, carboxamide at C2) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion for C₈H₁₅ClN₂O₂) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What solubility and formulation challenges are associated with this compound?

- Solubility : The hydrochloride salt improves aqueous solubility, but lipophilic ethyl and pyrrolidine groups may limit dissolution in polar solvents. Pre-formulation studies using co-solvents (e.g., DMSO:water mixtures) are recommended .

- Stability : Hygroscopic nature requires storage under inert conditions. Accelerated stability testing (40°C/75% RH) is advised to assess degradation pathways .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

The trans (2R,3R) configuration affects:

- Receptor binding : Molecular docking studies suggest the ethyl group’s spatial orientation modulates interactions with hydrophobic pockets in target proteins .

- Metabolic stability : Trans isomers often exhibit slower hepatic clearance compared to cis analogs due to reduced steric hindrance .

- Experimental validation: Compare enantiomers via in vitro assays (e.g., enzyme inhibition) to quantify stereochemical effects .

Q. What advanced techniques are used to study its biological activity and mechanism of action?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Cellular assays : Functional readouts (e.g., cAMP modulation) in cell lines expressing target receptors .

Q. How can computational methods optimize reaction pathways for scalable synthesis?

- Quantum chemical calculations : Predict energy barriers for key steps (e.g., ring closure, carboxamide formation) using DFT methods .

- Reactor simulation : Model continuous flow systems to improve yield and reduce side reactions (e.g., epimerization) .

- Machine learning : Train models on existing pyrrolidine synthesis data to predict optimal catalysts/solvents .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

- Off-target screening : Use proteome-wide affinity profiling to identify unintended interactions .

- Meta-analysis : Aggregate data from multiple studies to distinguish artifacts from true structure-activity relationships .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

- Process intensification : Transition from batch to flow chemistry for critical steps (e.g., hydrochloride salt formation) .

- Quality by Design (QbD) : Define critical process parameters (CPPs) using design-of-experiments (DoE) approaches .

- Impurity profiling : LC-MS/MS to identify and control genotoxic impurities (e.g., alkylating agents) .

Q. What methodologies map its interactions with neurotransmitter systems?

- Radioligand binding assays : Compete against known ligands (e.g., [3H]-labeled antagonists) to determine Ki values .

- Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation .

- In vivo microdialysis : Measure neurotransmitter release (e.g., dopamine, GABA) in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.